molecular formula C12H20ClN3 B4172689 N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride

Cat. No.: B4172689
M. Wt: 241.76 g/mol
InChI Key: ICWMWKQGUBFCAL-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride is a chemical compound with the molecular formula C12H20ClN3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrimidine ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11;/h8,11H,3-7H2,1-2H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMWKQGUBFCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with cyclohexylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as crystallization and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can result in a variety of substituted pyrimidines.

Scientific Research Applications

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: A related compound with similar structural features but lacking the cyclohexyl group.

    N,N-Dimethylcyclohexylamine: Another compound with a cyclohexyl group but different functional groups attached to the nitrogen atom.

Uniqueness

N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride is unique due to its specific combination of a cyclohexyl group and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride
Reactant of Route 2
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N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride

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